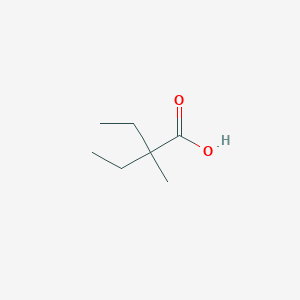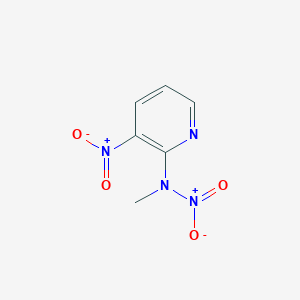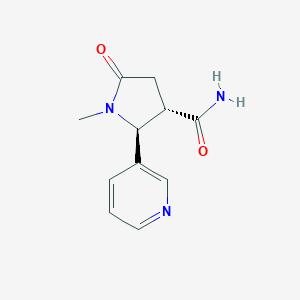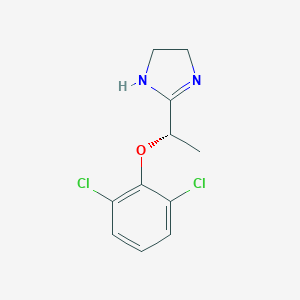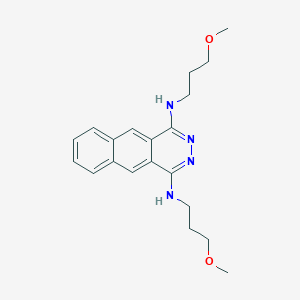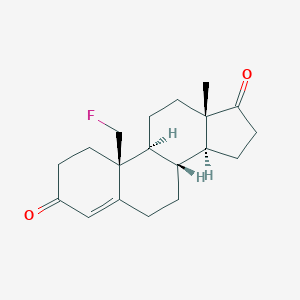
19-Fluoroandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmethionine chloride can be synthesized through the methylation of methionine using S-adenosylmethionine as a methyl donor. The reaction is catalyzed by the enzyme methionine S-methyltransferase .
Industrial Production Methods: In industrial settings, methylmethionine chloride is often extracted from plants such as cabbage. The extraction process involves washing and vacuum drying the cabbage, followed by pulverization and continuous circulation extraction using a non-heating solvent . This method helps in preserving the stability of the compound and extends its shelf life.
Chemical Reactions Analysis
Types of Reactions: Methylmethionine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine.
Substitution: Methylmethionine chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Methylmethionine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Industry: It is used in the food industry as a flavor precursor and in the production of dietary supplements.
Mechanism of Action
Methylmethionine chloride exerts its effects through several mechanisms:
Molecular Targets: The compound targets enzymes involved in methionine metabolism, such as methionine S-methyltransferase.
Pathways Involved: It participates in the methylation of methionine, leading to the production of S-adenosylhomocysteine.
Comparison with Similar Compounds
Methionine: A sulfur-containing amino acid that serves as a precursor to methylmethionine chloride.
S-adenosylmethionine: A methyl donor involved in the methylation of methionine to form methylmethionine chloride.
Dimethylsulfoniopropionate: A compound derived from methylmethionine chloride in some plants.
Uniqueness: Methylmethionine chloride is unique due to its dual role as a protective agent for the digestive tract and a precursor in the synthesis of other sulfur-containing compounds. Its ability to act as a methyl donor in biochemical pathways sets it apart from other similar compounds .
Properties
CAS No. |
19890-63-2 |
|---|---|
Molecular Formula |
C19H25FO2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10-(fluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
InChI Key |
AOJSNVYXFKSKGH-BGJMDTOESA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CF |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
Synonyms |
19-FAD 19-fluoroandrost-4-ene-3,17-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



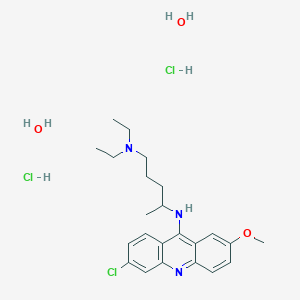
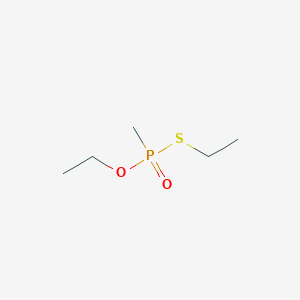
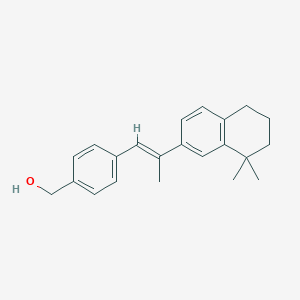

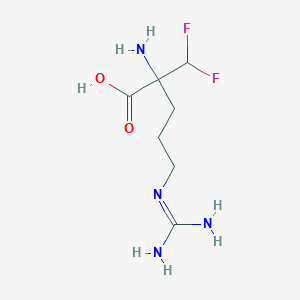
![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)
